N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, substituted with 4-ethylphenyl and 3-methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and a β-keto ester, the pyrazole ring is formed through a cyclization reaction.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a formamide derivative under acidic or basic conditions to form the pyrimidine ring.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Aryl halides, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects is often related to its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA/RNA synthesis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1-(3-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5-amine
- N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidin-4-amine
Uniqueness
N-(4-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C20H19N5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H19N5/c1-3-15-7-9-16(10-8-15)24-19-18-12-23-25(20(18)22-13-21-19)17-6-4-5-14(2)11-17/h4-13H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
YYDTUYLTYKJDPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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